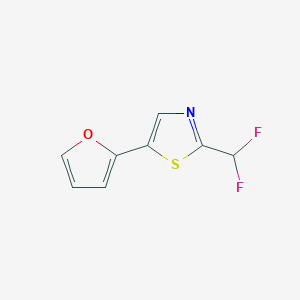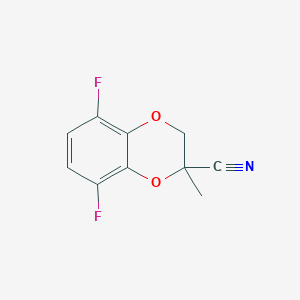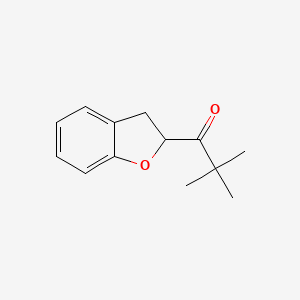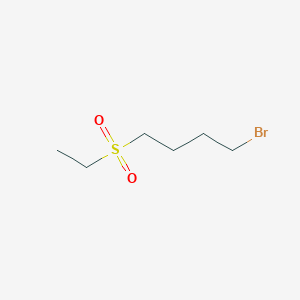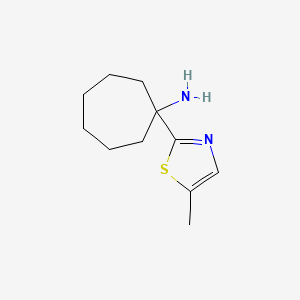
1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine is a chemical compound with the molecular formula C11H18N2S. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
The synthesis of 1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine typically involves the reaction of 5-methyl-1,3-thiazole-2-amine with cycloheptanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions . The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique cycloheptane ring, which may confer distinct chemical and biological properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C11H18N2S |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
1-(5-methyl-1,3-thiazol-2-yl)cycloheptan-1-amine |
InChI |
InChI=1S/C11H18N2S/c1-9-8-13-10(14-9)11(12)6-4-2-3-5-7-11/h8H,2-7,12H2,1H3 |
InChI Key |
WGYVSRXMWZMPTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)C2(CCCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



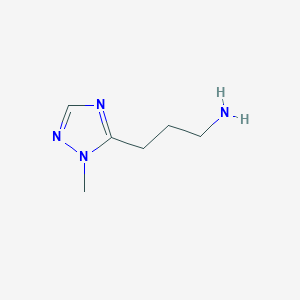
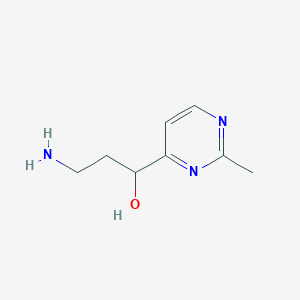
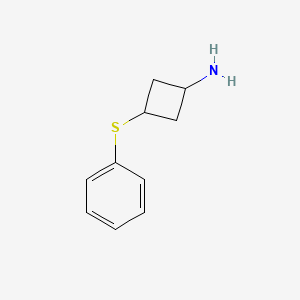
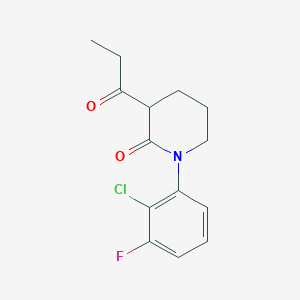
![2-[(6aS)-8-[(2-methylpropan-2-yl)oxycarbonylamino]-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid](/img/structure/B13208972.png)

![4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B13208994.png)
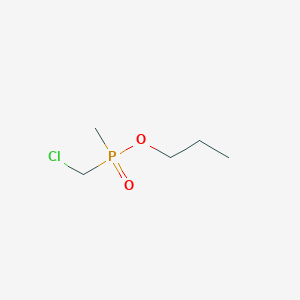
![2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13208996.png)
